molecular formula C9H8O B039329 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde CAS No. 112892-88-3

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Cat. No. B039329
CAS RN: 112892-88-3
M. Wt: 132.16 g/mol
InChI Key: OIVKWICRTVJWFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves innovative techniques such as palladium-catalyzed cycloalkenylation, which has been applied to synthesize bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes, among others. This method demonstrates the versatility and efficiency of palladium catalysis in constructing complex bicyclic frameworks from simpler precursors (Toyota et al., 2002).

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including those similar to “Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde,” has been elucidated through various methods, including X-ray crystallography. The bis(tricarbonyliron) derivative of 3,3′-bis(bicyclo[4.2.0] octa-2,4-diene) reveals the intricate details of bicyclic structures, providing insights into their three-dimensional conformation and potential reactivity (Cotton & Troup, 1974).

Chemical Reactions and Properties

Bicyclic compounds exhibit a range of chemical reactions, including Diels-Alder reactions, which are pivotal in the synthesis of complex organic molecules. For instance, the divergent synthesis of bicyclo[3.2.1]octenes demonstrates the utility of Nazarov reagents and alkenyl 1,2-diketones in constructing bicyclic structures with high stereocontrol (Liu et al., 2020).

Scientific Research Applications

  • Derivative Production : It's used for producing 2-mono- and 2,5-disubstituted derivatives, which are likely valuable intermediates in organic synthesis (Kündig, Ferret, & Rudolph, 1990).

  • Ligand in Metal Complexes : Complexes of Bicyclo[4.2.0]octa-2,4,7-triene are utilized as ligands in tricarbonylmetal complexes, which can form intricate polynuclear complexes, indicating potential in catalysis or materials science (Cooke et al., 1976).

  • Formation of Electron Acceptors : The thermal rearrangement of certain derivatives leads to the formation of new electron acceptors, suggesting applications in electronic materials or sensors (Kawase et al., 2003).

  • Synthesis of Bicyclic Compounds : It's used in the synthesis of Bicyclo[3.2.1]octa-2,6-dienes and related compounds, which are valuable in various chemical research applications (Hoffmann & Vathke, 1980).

  • Polymerization : Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides undergo alternating ring-opening metathesis polymerization with cyclohexene, allowing access to polymers with diverse functional groups (Chen, Li, & Sampson, 2018).

  • Knoevenagel Condensation : It's involved in Knoevenagel condensation reactions to prepare substituted bicyclo[3.2.1]octa-2,6-dienes, demonstrating its versatility in synthetic organic chemistry (Klumpp et al., 2010).

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is currently unavailable . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications.

properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVKWICRTVJWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473966
Record name Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

CAS RN

112892-88-3
Record name Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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